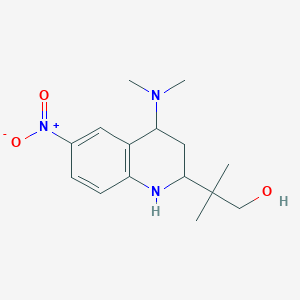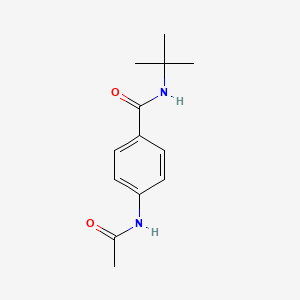
4-Acetamido-N-tert-butylbenzamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Acetamido-N-tert-butylbenzamide is characterized by the presence of an acetamido group (CH3CONH2) and a tert-butyl group (C(CH3)3) attached to a benzamide core. The molecular formula of the compound is C13H18N2O2 .Physical And Chemical Properties Analysis
4-Acetamido-N-tert-butylbenzamide is a solid compound . It has a molecular weight of 234.3 . The compound should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Neuroprotection in Ischemic Stroke
CPI-1189 has shown potential as a neuroprotective agent in the context of ischemic stroke. It has been observed to protect neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. This process mimics ischemia-reperfusion neuronal injury, which is a major cause of morbidities and mortalities worldwide. The compound’s ability to inhibit tumor necrosis factor alpha (TNFα) suggests its role in reducing inflammation and subsequent neuronal damage during stroke events .
HIV-Associated Cognitive–Motor Impairment
In the realm of HIV research, CPI-1189 has been evaluated for its efficacy in treating cognitive–motor impairment associated with HIV. A clinical trial indicated that CPI-1189 was well tolerated in subjects with HIV and showed improved performance in certain neuropsychometric measures. This suggests CPI-1189’s potential role in addressing neurocognitive impairment in HIV-infected patients, which remains a challenge despite antiretroviral therapy .
Oxidative Stress and Cell Death
CPI-1189’s role extends to the broader field of oxidative stress and cell death. It has been shown to inhibit viability reduction and cell death induced by oxidative stress in neuronal cells. This is particularly relevant in conditions where oxidative injury leads to severe cellular damage, such as in neurodegenerative diseases .
Mitochondrial Function and Programmed Necrosis
The compound has also been implicated in the preservation of mitochondrial function and the prevention of programmed necrosis. CPI-1189 has been found to alleviate mitochondrial depolarization and lactate dehydrogenase release, which are indicative of mitochondrial integrity and cell survival, respectively .
Inflammation and Neuroinflammation
CPI-1189’s TNFα-inhibiting properties make it a candidate for research into inflammation and neuroinflammation. Its potential to reduce inflammatory responses could be beneficial in a variety of inflammatory diseases, including autoimmune disorders .
Pharmacological Intervention in Neurodegenerative Disorders
Given its neuroprotective and anti-inflammatory properties, CPI-1189 may serve as a pharmacological intervention in neurodegenerative disorders. Its ability to mitigate neuronal cell death and oxidative injury positions it as a promising compound for further research in diseases like Alzheimer’s and Parkinson’s .
Potential Therapeutic in Neuropsychiatric Conditions
The compound’s impact on cognitive functions suggests that it could be explored as a therapeutic in neuropsychiatric conditions. Its influence on cognitive–motor performance in HIV patients opens up possibilities for its application in other cognitive disorders .
Role in Ischemia-Reperfusion Injury Models
Lastly, CPI-1189’s effectiveness in models of ischemia-reperfusion injury makes it a valuable tool in understanding the pathophysiological mechanisms of such injuries. Its protective effects in these models can inform the development of novel therapeutic strategies .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mécanisme D'action
Target of Action
CPI-1189 is primarily a Tumor Necrosis Factor-alpha (TNF-α) inhibitor . TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .
Mode of Action
CPI-1189 inhibits the release of TNF-α . By doing so, it can prevent the inflammatory response triggered by this cytokine. Additionally, CPI-1189 has been shown to inhibit the phosphorylation of p38 , a member of the MAP kinase family which is involved in cellular responses to cytokines and stress.
Biochemical Pathways
The inhibition of TNF-α release and p38 phosphorylation by CPI-1189 affects several biochemical pathways. These include the inflammatory response pathway, apoptosis pathway, and potentially others related to cellular stress and damage .
Pharmacokinetics
It has been used in clinical trials, suggesting that it has acceptable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
CPI-1189 has shown neuroprotective effects in studies. In SH-SY5Y neuronal cells and primary murine cortical neurons, CPI-1189 pretreatment potently inhibited Oxygen Glucose Deprivation/Re-oxygenation (OGDR)-induced viability reduction and cell death . It also alleviated OGDR-induced reactive oxygen species production, lipid peroxidation, and glutathione consumption . Furthermore, it inhibited OGDR-induced programmed necrosis by inhibiting mitochondrial p53-cyclophilin D-adenine nucleotide translocase 1 association, mitochondrial depolarization, and lactate dehydrogenase release to the medium .
Action Environment
The action of CPI-1189 can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, in an oxygen-glucose deprivation environment followed by re-oxygenation, CPI-1189 was able to protect neuronal cells from oxidative injury and cell death .
Propriétés
IUPAC Name |
4-acetamido-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKNRCWSXSZACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171455 | |
| Record name | CPI 1189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-N-tert-butylbenzamide | |
CAS RN |
183619-38-7 | |
| Record name | CPI 1189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183619387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP1-1189 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CPI 1189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP1-1189 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JX1L8VH4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



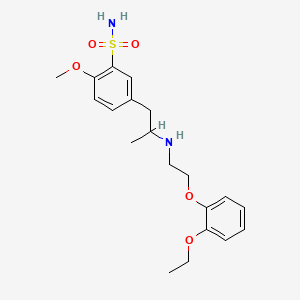

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
![N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680432.png)
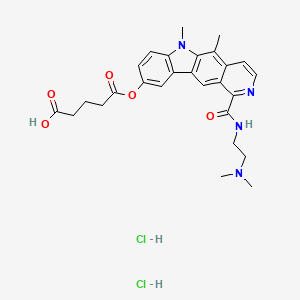
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
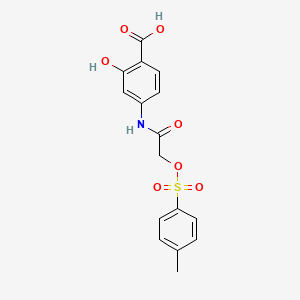
![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)
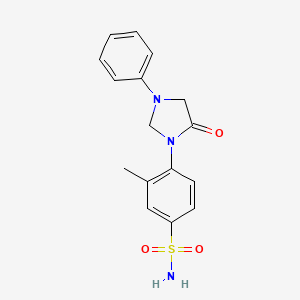
![1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1680444.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(Z)-3-imidazo[4,5-b]pyridin-1-yl-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1680445.png)
